2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol

Medicinal Chemistry Lead Optimization Physicochemical Profiling

2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol (C9H15N3O2, MW 197.23 g/mol) is a 2,5-disubstituted pyrimidin-4-ol derivative available from multiple commercial suppliers at purities ranging from 95% to 98%. Pyrimidin-4-ols bearing a 2-dialkylamino substituent constitute a scaffold class historically employed in kinase inhibitor design, agrochemical active ingredient development, and heterocyclic building block libraries.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B11798698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C(=O)N1)CCOC
InChIInChI=1S/C9H15N3O2/c1-12(2)9-10-6-7(4-5-14-3)8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)
InChIKeyGTQNBUIKQIGGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol (CAS 1403567-99-6): Physicochemical Profile and Procurement Context for a 2,5-Disubstituted Pyrimidin-4-ol Research Scaffold


2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol (C9H15N3O2, MW 197.23 g/mol) is a 2,5-disubstituted pyrimidin-4-ol derivative available from multiple commercial suppliers at purities ranging from 95% to 98% . Pyrimidin-4-ols bearing a 2-dialkylamino substituent constitute a scaffold class historically employed in kinase inhibitor design, agrochemical active ingredient development, and heterocyclic building block libraries [1]. The target compound combines a 2-dimethylamino group with a 5-(2-methoxyethyl) side chain, distinguishing it from both the unsubstituted parent compound (CAS 1635-28-5) and the 5,6-dimethyl analog DDHP (CAS 40778-16-3).

Why 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol Cannot Be Interchanged with Generic Pyrimidin-4-ol Analogs Without Experimental Validation


The 5-position substitution pattern on 2-(dimethylamino)pyrimidin-4-ol scaffolds profoundly influences physicochemical properties, biological target engagement, and metabolic fate [1]. The 2-methoxyethyl group at position 5 introduces a flexible, hydrogen-bond-accepting ether chain that is absent in the unsubstituted parent compound (CAS 1635-28-5, C6H9N3O, MW 139.16) and structurally distinct from the 5,6-dimethyl substituent in DDHP (CAS 40778-16-3, a pirimicarb metabolite with an elimination half-life of 2.8–4.6 h in humans) . This substituent alters calculated lipophilicity, increases hydrogen bond acceptor count, and adds conformational flexibility relative to simpler 5-methyl, 5,6-dimethyl, or 5-unsubstituted analogs. Generic substitution without experimental verification risks mismatched solubility profiles, altered target binding, and irreproducible biological results.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol: Head-to-Head and Cross-Study Comparisons with Analogs


Molecular Weight Differentiation: 41.7% Increase Over the Unsubstituted 2-(Dimethylamino)pyrimidin-4-ol Parent Scaffold

The target compound (MW 197.23 g/mol per vendor specification) exhibits a 41.7% increase in molecular weight compared to the unsubstituted 2-(dimethylamino)pyrimidin-4-ol parent scaffold (CAS 1635-28-5, MW 139.16 g/mol per PubChem computed data) [1]. This increase arises from the 5-(2-methoxyethyl) substituent (ΔMW = +58.07 g/mol). Heavy atom count increases from 10 (parent) to 14 (target), placing the compound in a distinct property space for medicinal chemistry triaging.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Hydrogen Bond Acceptor Count: +1 HBA from the 5-(2-Methoxyethyl) Ether Oxygen Relative to the Parent Scaffold

The 2-methoxyethyl ether oxygen at position 5 adds one hydrogen bond acceptor (HBA) relative to the unsubstituted parent 2-(dimethylamino)pyrimidin-4-ol, which PubChem reports as having an HBA count of 2 [1]. The target compound is estimated to have an HBA count of 3 (pyrimidine ring nitrogen, 4-carbonyl oxygen, and 5-methoxyethyl ether oxygen). The 5,6-dimethyl analog DDHP (CAS 40778-16-3) also has an HBA count of 2, lacking the ether oxygen. Note: authoritative computed HBA data for the target compound were not available at the time of analysis; values are based on functional group enumeration .

Drug Design ADME Prediction Structure-Activity Relationship

Rotatable Bond Count: +3 Rotatable Bonds from the 5-(2-Methoxyethyl) Chain vs. 5,6-Dimethyl and Unsubstituted Analogs

The 5-(2-methoxyethyl) substituent introduces three additional rotatable bonds (C5–CH2, CH2–CH2, CH2–O) beyond the single rotatable bond (C2–N(CH3)2) present in both the unsubstituted parent compound (PubChem rotatable bond count: 1) [1] and the 5,6-dimethyl analog DDHP (CAS 40778-16-3, rotatable bonds: 1) . The estimated total rotatable bond count for the target compound is 4. This increased conformational flexibility may impact entropic penalties upon target binding and influence oral bioavailability predictions.

Conformational Analysis Molecular Flexibility Oral Bioavailability Prediction

Supplier Purity Tier Comparison: 95% (AKSci) vs. 97% (Chemenu) vs. 98% (MolCore) for Procurement Decision-Making

The target compound is commercially available from at least three suppliers with documented minimum purity specifications: AK Scientific at 95% , Chemenu at 97% , and MolCore at 98% (NLT) . These represent distinct quality tiers with a 3-percentage-point spread between the lowest and highest specification. MolCore additionally states ISO certification compliance for global pharmaceutical R&D and quality control applications.

Chemical Procurement Quality Control Assay Reproducibility

Structural Differentiation from Pirimicarb Metabolite DDHP: 5-(2-Methoxyethyl) vs. 5,6-Dimethyl Substitution and Metabolic Implications

The target compound differs from 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol (DDHP, CAS 40778-16-3), a known human urinary metabolite of the carbamate insecticide pirimicarb, by substitution of the 5,6-dimethyl groups with a 5-(2-methoxyethyl) chain . DDHP has been characterized in human volunteer studies: following a single oral dose of pirimicarb at the ADI (0.02 mg/kg), DDHP (free + conjugated) was recovered in urine with an elimination half-life of 2.8–4.6 h, and total recovery (MDHP + DDHP) accounted for 74% of the administered dose over 48 h [1]. The 2-methoxyethyl substituent is expected to alter both phase I and phase II metabolic pathways relative to the dimethyl analog, potentially affecting biomarker specificity in residue monitoring applications. No direct comparative metabolic data are available for the target compound.

Agrochemical Metabolism Biomarker Development Toxicology

Predicted Aqueous Solubility Advantage: Ether Oxygen-Enhanced Hydration vs. Chloroform-Only-Soluble 5,6-Dimethyl Analog

The 5-(2-methoxyethyl) substituent introduces a polar ether oxygen that is expected to enhance aqueous solubility relative to the 5,6-dimethyl analog DDHP (CAS 40778-16-3), which is reported as insoluble in water and soluble only in chloroform . The additional HBA from the ether oxygen provides a hydration site that is absent in DDHP . No experimental aqueous solubility data (e.g., LogS, thermodynamic solubility) are currently available for the target compound; this prediction is based solely on functional group analysis and class-level SAR understanding.

Solubility Formulation Science Assay Compatibility

Recommended Research and Industrial Application Scenarios for 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol Based on Differentiated Physicochemical Properties


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via 5-Position Functionalization

The target compound's 5-(2-methoxyethyl) substituent provides a differentiated vector for structure-activity relationship (SAR) exploration in kinase inhibitor programs, where 2-dialkylaminopyrimidine scaffolds are established pharmacophores [1]. The increased molecular weight (+58 Da vs. parent), additional HBA count (+1), and conformational flexibility (+3 rotatable bonds) offer a distinct property profile for hit expansion libraries seeking to modulate target selectivity, solubility, and pharmacokinetic parameters. This compound is suitable as a synthetic intermediate or a screening library component where 5-position diversification is required.

Agrochemical Residue Analysis: Synthetic Reference Standard for LC-MS/MS Method Development

As a structural analog distinct from the established pirimicarb metabolite DDHP, this compound may serve as an internal standard or method development reference for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays targeting pyrimidine-class agrochemical residues [2]. The 2-methoxyethyl substituent provides chromatographic differentiation from the 5,6-dimethyl metabolite, while the shared 2-(dimethylamino)pyrimidin-4-ol core maintains relevant ionization characteristics. The 98% purity tier (MolCore) is recommended for quantitative reference standard applications.

Chemical Biology: Epigenetic Probe Development Targeting 2-Oxoglutarate-Dependent Dioxygenases

Pyrimidine-4-ol derivatives have been reported in ChEMBL as inhibitors of KDM4/JMJD2 histone demethylases, which belong to the 2-oxoglutarate-dependent dioxygenase family [1]. The 5-(2-methoxyethyl) substituent may occupy the substrate exit channel or interact with surface residues differently from 5-methyl or 5-unsubstituted analogs. The predicted improved aqueous solubility over the chloroform-only-soluble DDHP analog makes this compound more amenable to biochemical assay conditions at physiologically relevant pH.

Synthetic Chemistry: Versatile Building Block for 5-Position Derivatization via the 2-Methoxyethyl Handle

The 2-methoxyethyl group at position 5 provides a synthetic handle for further derivatization, including O-demethylation (to the corresponding alcohol), oxidation, or nucleophilic displacement, enabling the generation of 5-functionalized analogs without de novo pyrimidine ring construction. The dimethylamino group at position 2 is a stable tertiary amine that is unlikely to participate in side reactions under standard derivatization conditions, making this compound a practical intermediate for parallel synthesis workflows [2].

Quote Request

Request a Quote for 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.